molecular formula C24H24FN5O3 B2979130 2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[(4-fluorophenyl)methyl]acetamide CAS No. 1358768-17-8

2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[(4-fluorophenyl)methyl]acetamide

Cat. No.: B2979130
CAS No.: 1358768-17-8
M. Wt: 449.486
InChI Key: HZOWCJWMVKZTGR-UHFFFAOYSA-N
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Description

2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[(4-fluorophenyl)methyl]acetamide is a complex organic compound that belongs to the class of pyrazolo[4,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[(4-fluorophenyl)methyl]acetamide typically involves multi-step reactions starting from readily available starting materials. The key steps include:

    Formation of the pyrazolo[4,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzyl and ethyl groups: These groups can be introduced via alkylation reactions using benzyl halides and ethyl halides in the presence of a base.

    Incorporation of the fluorophenylmethyl group: This step involves the reaction of the intermediate with 4-fluorobenzyl chloride under basic conditions.

    Acetylation: The final step involves the acetylation of the intermediate to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and ethyl groups, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can be performed on the carbonyl groups to yield alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Benzyl alcohol, ethyl ketone derivatives.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[(4-fluorophenyl)methyl]acetamide has shown potential in various scientific research applications:

    Medicinal Chemistry: The compound is being explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding, providing insights into the molecular mechanisms of various biological processes.

    Chemical Biology: The compound serves as a tool for probing biological pathways and understanding the role of specific proteins in cellular functions.

    Industrial Applications: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity and thereby affecting the biological pathway it regulates. This inhibition can lead to the suppression of cancer cell growth or modulation of other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[4,3-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.

    Fluorophenyl derivatives: Compounds with a fluorophenyl group often show enhanced biological activity due to the electron-withdrawing nature of the fluorine atom.

Uniqueness

The uniqueness of 2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[(4-fluorophenyl)methyl]acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the pyrazolo[4,3-d]pyrimidine core and the fluorophenyl group makes it a versatile compound for various applications in medicinal chemistry and chemical biology.

Properties

IUPAC Name

2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O3/c1-3-30-22-21(16(2)27-30)28(15-20(31)26-13-17-9-11-19(25)12-10-17)24(33)29(23(22)32)14-18-7-5-4-6-8-18/h4-12H,3,13-15H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOWCJWMVKZTGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=CC=C3)CC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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